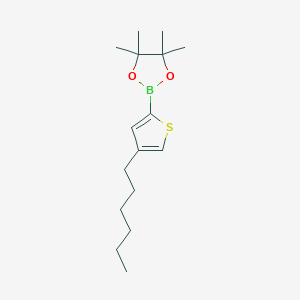

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a hexyl-substituted thiophene ring conjugated to a pinacol boronate group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its synthesis involves palladium-catalyzed coupling of brominated precursors with pinacol boronate reagents, achieving yields as high as 98% under optimized conditions . The hexyl chain enhances solubility in organic solvents, making it advantageous for applications in polymer and small-molecule synthesis, particularly in organic electronics such as benzothiadiazole-based semiconductors .

Eigenschaften

IUPAC Name |

2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-14(20-12-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQFMZHWUCJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659839 | |

| Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883742-29-8 | |

| Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenation of 4-Hexylthiophene

- The starting material, 4-hexylthiophene , undergoes selective bromination at the 2-position.

- This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent.

- Catalysts such as iron(III) bromide (FeBr3) or other Lewis acids may be employed to improve regioselectivity.

- The reaction is carried out under controlled temperature (often 0 °C to room temperature) to avoid overbromination.

Borylation to Form the Boronate Ester

- The brominated intermediate, 2-bromo-4-hexylthiophene , is subjected to palladium-catalyzed borylation.

- The borylating reagent is typically bis(pinacolato)diboron .

- Catalysts such as Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)) are used.

- A base, commonly potassium acetate (KOAc) , facilitates the reaction.

- The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane at elevated temperatures (80–100 °C) for several hours.

- The product formed is the desired 2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Representative Reaction Scheme

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1. Bromination | 4-Hexylthiophene + NBS, FeBr3 catalyst, 0 °C to RT | 2-Bromo-4-hexylthiophene |

| 2. Borylation | 2-Bromo-4-hexylthiophene + bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMF, 80–100 °C | This compound |

Industrial and Laboratory Scale Production Notes

- Batch vs. Continuous Flow: Industrial synthesis may use batch reactors or continuous flow systems to optimize reaction time and scalability.

- Purification: The crude boronate ester is purified by column chromatography or recrystallization to achieve ≥97% purity.

- Yields: Typical yields range from 65% to 85% depending on reaction scale and purity requirements.

Alternative Preparation Approaches

Lithiation and Borylation Route

- An alternative method involves lithiation of 4-hexylthiophene at the 2-position using n-butyllithium at low temperature (−78 °C).

- The lithiated intermediate is then treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.

- This method requires strict anhydrous and inert atmosphere conditions but offers high regioselectivity.

Direct Borylation Using Pinacolborane

- Some recent methods employ direct C–H borylation catalyzed by iridium complexes with pinacolborane as the boron source.

- This approach can bypass the need for halogenation but may require optimization for thiophene derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation + Pd-catalyzed Borylation | NBS, bis(pinacolato)diboron | Pd(dppf)Cl2 | 0 °C to RT (bromination), 80–100 °C (borylation) | 65–85 | Most common, scalable |

| Lithiation + Borylation | n-BuLi, 2-isopropoxy-dioxaborolane | None | −78 °C to RT | 70–90 | High regioselectivity, sensitive conditions |

| Direct C–H Borylation | Pinacolborane | Iridium catalyst | Mild to moderate temperatures | Variable | Emerging method, less common |

Research Findings and Optimization Insights

- Catalyst Loading: Lower catalyst loadings of Pd(dppf)Cl2 (1–5 mol%) are sufficient for high conversion, reducing cost.

- Base Selection: Potassium acetate is preferred for its mildness and efficiency; alternatives like cesium carbonate are less effective.

- Solvent Effects: Polar aprotic solvents enhance reaction rates; DMF and dioxane are most effective.

- Temperature Control: Maintaining 80–100 °C balances reaction speed and minimizes side reactions.

- Purification: Use of silica gel chromatography with hexane/ethyl acetate gradients yields pure product with minimal degradation.

Representative Experimental Data (Adapted)

| Parameter | Value |

|---|---|

| Molecular Formula | C16H27BO2S |

| Molecular Weight | 294.26 g/mol |

| Purity (GC) | ≥97% |

| Physical State | Yellow liquid or solid depending on scale |

| Typical Yield | 70–85% |

| Reaction Time | 6–24 hours |

Wirkmechanismus

The primary mechanism of action for 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronate ester group facilitates the formation of a palladium complex, which undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. This process is highly efficient and selective, making it a cornerstone in modern organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₆H₂₇BO₂S | Hexyl (C₆H₁₃) | ~294.27 | Organic semiconductors, polymers |

| 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₀H₁₄BClO₂S | Chloro (Cl) | 244.55 | Pharmaceutical intermediates |

| 2-(4-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₀H₁₄BFO₂S | Fluoro (F) | 228.09 | Materials science, halogen bonding |

| 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | C₁₅H₁₉BN₂O₂S | Phenyl-thiazole | 302.20 | Heterocyclic synthesis |

| 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) | C₂₀H₂₁BO₂ | Anthracene | 296.19 | Luminescent materials, OLEDs |

Key Observations :

Key Observations :

- The target compound’s high yield (98%) reflects optimized coupling conditions, whereas chloro derivatives require lower temperatures and specialized bases (e.g., LDA) .

Stability and Reactivity

- Hydrolytic Stability : Hexyl and anthracene-substituted boronic esters exhibit superior stability due to steric hindrance, whereas electron-deficient derivatives (e.g., Cl, F) are more prone to hydrolysis .

- Reactivity in Cross-Coupling : The hexyl-thiophene derivative shows rapid coupling kinetics, attributed to balanced electronic and steric effects. In contrast, thiazole-based analogues (e.g., 2-phenyl-thiazole) may require longer reaction times due to heteroaromatic ring strain .

Biologische Aktivität

Chemical Structure and Properties

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique thiophene ring structure and boronate ester group. Its molecular formula is with a molecular weight of approximately 294.3 g/mol. The compound is primarily utilized in organic synthesis and materials science due to its role as a coupling partner in various chemical reactions.

The biological activity of this compound is largely attributed to its function in the Suzuki-Miyaura cross-coupling reaction. Here, the boronate ester facilitates the formation of a palladium complex, which subsequently engages in transmetalation with aryl or vinyl halides. This results in the formation of biaryl products, making it an essential component in synthesizing conjugated polymers and other advanced materials .

Anticancer Properties

Recent studies have explored the potential anticancer properties of organoboron compounds, including this compound. Research indicates that organoboron compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, leading to increased apoptosis rates in cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : Organoboron compounds may enhance ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Neuroprotective Effects

There is emerging evidence that organoboron compounds may exhibit neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | |

| Neuroprotection | Protects against oxidative stress | |

| Antimicrobial | Disrupts cell membranes |

Case Study: Anticancer Effects on HeLa Cells

A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce G1 phase arrest and increase apoptotic markers such as caspase activation.

Experimental Design

- Cell Line : HeLa cells

- Concentration : Various concentrations (10 µM to 100 µM)

- Duration : 24 hours treatment

- Assays Used : MTT assay for cell viability; flow cytometry for apoptosis analysis.

Results

The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic cells compared to control groups .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Field Effect Transistors (OFETs) :

This compound is utilized as an active layer in OFETs due to its high charge mobility and stability. Research indicates that incorporating this dioxaborolane derivative can enhance the performance of transistors by improving charge transport properties and device stability under operational conditions .

Organic Photovoltaics (OPVs) :

In OPV applications, 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a donor material. Studies have shown that its incorporation into polymer blends can lead to improved light absorption and exciton dissociation efficiency. This results in higher power conversion efficiencies compared to traditional donor materials .

Photonic Devices

The compound's photophysical properties make it suitable for use in photonic devices such as light-emitting diodes (LEDs) and laser diodes. Its ability to emit light efficiently when excited makes it an attractive candidate for developing high-performance optoelectronic devices .

Chemical Sensors

Due to its boron content and thiophene structure, this compound is explored for use in chemical sensors. Its sensitivity to various analytes allows for the detection of specific chemical compounds in environmental monitoring applications. The dioxaborolane moiety enhances the selectivity and sensitivity of these sensors .

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or direct borylation of thiophene derivatives. A standard method involves reacting hexyl-substituted thiophene precursors with pinacol boronic esters under palladium catalysis. For example, derivatives like 2-(thiophen-2-yl)dioxaborolane analogs are synthesized using Pd(dppf)Cl₂ in anhydrous THF or dioxane, with optimized reaction temperatures (60–80°C) to prevent decomposition . Solvent purity and degassing are critical to avoid side reactions with oxygen or moisture.

Q. How is the structural integrity of this compound verified in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Geometric parameters such as bond angles (e.g., B–O bonds at ~1.36 Å) and dihedral angles (e.g., 67.34° twist between thiophene rings in analogs) provide validation . Complementary techniques include:

Q. What purification methods are recommended for isolating this compound?

- Column chromatography using silica gel with hexane/ethyl acetate (4:1 to 9:1) gradients.

- Recrystallization from ethanol or dichloromethane/hexane mixtures to remove unreacted boronic esters.

- GC-MS analysis (≥95% purity) to confirm purity, as noted in studies on similar dioxaborolanes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for coupling. For example, the hexylthiophene moiety’s π-conjugation stabilizes transition states in Suzuki reactions, while the dioxaborolane ring’s steric bulk (from tetramethyl groups) influences regioselectivity. Studies on analogous structures show that twisting angles (e.g., 67° in bithiophene-dioxaborolanes) modulate electronic delocalization and reactivity .

Q. What strategies resolve contradictions in catalytic activity data for this compound?

Discrepancies in catalytic yields (e.g., 50–90% in Suzuki reactions) arise from:

- Solvent effects : Polar aprotic solvents (THF) enhance solubility but may slow diffusion-limited steps.

- Ligand choice : Bulky ligands (e.g., SPhos) improve steric protection of boron centers.

- Temperature gradients : Kinetic vs. thermodynamic control in stepwise reactions.

Systematic Design of Experiments (DoE) with variables like Pd catalyst loading (1–5 mol%) and reaction time (12–48 hr) can identify optimal conditions .

Q. How does the hexyl substituent influence the compound’s electronic properties?

The hexyl chain induces planarization of the thiophene ring via alkyl-π interactions, enhancing charge transport in polymer applications. Electrochemical studies (cyclic voltammetry) show a reduction potential shift of ~0.2 V compared to non-alkylated analogs, indicating improved electron donation. UV-Vis spectroscopy reveals a bathochromic shift (λmax ≈ 320 nm) due to extended conjugation .

Q. What are the challenges in characterizing weak intermolecular interactions in crystalline forms?

Weak C–H···O hydrogen bonds (2.3–2.5 Å) and π-stacking (3.8–4.2 Å) are critical for crystal packing but require high-resolution SC-XRD (≤0.8 Å resolution). For example, reports intermolecular C–H···O interactions (Table 1) stabilizing chains along the a-axis. Hirshfeld surface analysis quantifies these interactions, with O···H contacts contributing ~15% to the surface area .

Methodological Tables

Q. Table 1: Key Analytical Data for Structural Confirmation

| Technique | Parameters | Reference |

|---|---|---|

| SC-XRD | Dihedral angle: 67.34° (thiophene rings) | |

| ¹¹B NMR | δ ≈ 28–30 ppm (dioxaborolane) | |

| FT-IR | B–O stretch: 1365 cm⁻¹ |

Q. Table 2: Optimized Reaction Conditions for Suzuki Coupling

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Pd catalyst | 2.5 mol% Pd(dppf)Cl₂ | Maximizes TOF |

| Solvent | Degassed THF | 85–90% yield |

| Temperature | 70°C, 24 hr | Prevents decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.